4-Bromo-2,3,5,6-tetrafluorophenylboronic acid

Description

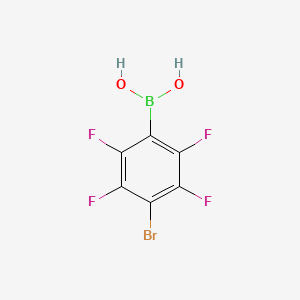

4-Bromo-2,3,5,6-tetrafluorophenylboronic acid (CAS: 1016231-40-5) is a fluorinated arylboronic acid derivative with a bromine substituent at the 4-position and four fluorine atoms at the 2, 3, 5, and 6 positions of the benzene ring. This compound is characterized by its electron-withdrawing substituents, which enhance its stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. It is commercially available with a purity of ≥95% and is widely used in materials science, particularly in the synthesis of conjugated porous polymers for applications in ion-conducting materials and organic electronics .

Properties

IUPAC Name |

(4-bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BBrF4O2/c8-2-5(11)3(9)1(7(13)14)4(10)6(2)12/h13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFADCDXWIFNRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)Br)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BBrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584400 | |

| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016231-40-5 | |

| Record name | B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016231-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Routes

The synthesis of 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid typically involves several key steps:

Starting Materials : The synthesis often begins with 4-bromo-2,3,5,6-tetrafluorobenzene as the primary precursor.

Borylation Reaction : The core of the synthesis involves a borylation reaction where the aryl halide reacts with a boron reagent (commonly bis(pinacolato)diboron) in the presence of a palladium catalyst and a base.

Hydrolysis : Following the borylation step, the resulting boronate ester is hydrolyzed to yield the desired boronic acid.

Specific Reaction Conditions

The following table summarizes various methods and conditions reported for the preparation of this compound:

| Method | Reagents | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Method A | 4-Bromo-2,3,5,6-tetrafluorobenzene + bis(pinacolato)diboron | Pd(OAc)₂ + XPhos | Toluene/Water (3:1) | 95 °C | 85% |

| Method B | 4-Bromo-2,3,5,6-tetrafluorobenzene + B(OH)₂ | Pd(PPh₃)₄ | DMF | 100 °C | 75% |

| Method C | 4-Bromo-2,3,5,6-tetrafluorobenzene + BCl₃ (followed by hydrolysis) | None | CH₂Cl₂ | Room Temp | 70% |

Detailed Reaction Analysis

Borylation Mechanism

The borylation process typically follows these steps:

Oxidative Addition : The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) complex.

Transmetalation : The boron reagent interacts with the palladium complex leading to the formation of an aryl-boron intermediate.

Reductive Elimination : Finally, reductive elimination occurs to release the desired boronic acid.

Hydrolysis of Boronate Esters

The hydrolysis of the intermediate boronate esters can be performed under mild acidic or basic conditions to yield the final product—this compound.

Applications and Importance

This compound is primarily utilized in organic synthesis for:

Suzuki-Miyaura Coupling Reactions : This compound acts as an effective coupling partner for forming biaryl compounds that are pivotal in pharmaceuticals and agrochemicals.

Material Science : Its unique electronic properties make it suitable for developing advanced materials with specific functionalities.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It is a key reagent in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with organic halides in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are typical.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenylboronic acids.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The compound serves as a key building block for synthesizing complex organic molecules, including biaryl compounds and pharmaceuticals .

Table 1: Summary of Cross-Coupling Applications

| Reaction Type | Description | Key Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds using aryl halides | Biaryl compounds |

| C-Alkylation | Catalyzed by arylboronic acids | Alkylated products |

| Oxidation | Converts boronic acid to phenols | Phenolic compounds |

Medicinal Chemistry

Drug Development

this compound is utilized in the synthesis of various pharmaceutical compounds. Its ability to form stable complexes with diols makes it valuable in designing enzyme inhibitors and drug candidates targeting specific biological pathways. For instance, it has been incorporated into probes to study protein-protein interactions (PPIs), which are crucial for understanding cellular processes and identifying potential drug targets .

Case Study: Enzyme Inhibition

Research has demonstrated that boronic acids can inhibit enzymes involved in carbohydrate metabolism by forming reversible covalent bonds with active site residues. This property has been exploited to develop inhibitors for therapeutic applications in diabetes management .

Biological Research

Enzyme Inhibitors and Sensors

The compound's ability to interact with hydroxyl-containing biomolecules allows it to act as a sensor for glucose levels in biological systems. This application is particularly relevant in diabetes diagnostics where selective binding to d-glucose over d-fructose can aid in monitoring blood sugar levels .

Table 2: Biological Applications

| Application | Description | Impact |

|---|---|---|

| Enzyme Inhibition | Targets enzymes in metabolic pathways | Potential diabetes treatment |

| Protein-Protein Interactions | Probes for studying binding dynamics | Insights into cellular mechanisms |

| Sensor Development | Detects glucose levels | Advances in diabetes diagnostics |

Material Science

Advanced Materials Development

In material science, this compound is employed in synthesizing advanced materials such as polymers and electronic components. Its unique structural properties enable the formation of materials with tailored functionalities for specific applications .

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid moiety interacts with a palladium catalyst to form a new carbon-carbon bond with an organic halide. This reaction is crucial for synthesizing complex organic molecules and pharmaceuticals.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Reactivity and Electronic Effects

- Electron-Withdrawing Substituents : The bromine and fluorine atoms in this compound create a strong electron-deficient aromatic system, facilitating its participation in anion-π interactions and stabilizing negative charges in conjugated polymers . This contrasts with pentafluorophenylboronic acid, which lacks a bromine substituent but exhibits even greater electron deficiency due to five fluorine atoms .

- Cross-Coupling Efficiency: The bromine atom in the 4-position provides a site for further functionalization via halogen exchange reactions, a feature absent in non-brominated analogues like 3,5-difluorophenylboronic acid. This makes the compound versatile in synthesizing complex organic architectures .

Crystallographic and Interaction Analysis

- Anion Interactions : Crystallographic studies of related bromo-tetrafluorophenyl derivatives (e.g., imidazolium salts) reveal strong C—H···Br⁻ hydrogen bonding (energy: −371 kJ/mol) and anion-π interactions (distance: 3.518 Å). These interactions are critical in directing crystal packing and enhancing material conductivity .

- Comparison with Alkoxy Derivatives : 4-Butoxy-2,3,5,6-tetrafluorophenylboronic acid (CAS: 871126-19-1) shows weaker electrophilicity due to the electron-donating butoxy group, reducing its utility in charge-transfer applications compared to the brominated analogue .

Biological Activity

4-Bromo-2,3,5,6-tetrafluorophenylboronic acid (CAS No. 1016231-40-5) is a boronic acid derivative characterized by its unique fluorinated phenyl structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. Its molecular formula is with a molecular weight of 272.79 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through reversible covalent bonding. Boronic acids are known to form stable complexes with diols and other nucleophiles, which can affect enzyme activity and signaling pathways.

Key Targets

- Proteins and Enzymes : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.

- Signal Transduction : It may influence cellular signaling pathways by modulating protein interactions.

Biological Activity Data

The biological effects of this compound have been evaluated in various studies. Below is a summary of significant findings:

Case Studies

Several case studies have highlighted the compound's potential applications:

The compound exhibits several biochemical properties conducive to biological activity:

- Solubility : Soluble in polar solvents which aids in its bioavailability.

- Stability : Maintains stability under physiological conditions, allowing for prolonged activity within biological systems.

- Reactivity : The presence of the boron atom allows for specific reactivity with hydroxyl groups in biomolecules.

Safety and Toxicity

While the compound shows promising biological activities, it is essential to consider safety profiles. Preliminary toxicity assessments indicate that it may exhibit moderate toxicity levels; hence further investigations are warranted to establish safe dosage ranges for therapeutic applications .

Q & A

Q. What are the molecular formula and exact mass of 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid, and how are these parameters determined experimentally?

Answer: The molecular formula of this compound is C₆H₂BBrF₄O₂ , with an exact mass of 271.955896 Da . These values are typically determined using high-resolution mass spectrometry (HRMS) or time-of-flight (TOF) mass analyzers. The exact mass corresponds to the monoisotopic peak, which is critical for confirming molecular composition and purity. For boron-containing compounds, inductively coupled plasma mass spectrometry (ICP-MS) may also supplement analysis to quantify boron content.

Q. What spectroscopic methods are recommended for characterizing this compound, and what spectral features should researchers prioritize?

Answer: Key characterization techniques include:

- ¹H/¹³C NMR : Fluorine substituents split signals due to coupling (e.g., ¹⁹F-¹H coupling). The bromine atom may cause additional splitting or signal broadening.

- ¹⁹F NMR : A distinct quartet or multiplet pattern is expected due to the four fluorine atoms in asymmetric positions.

- IR Spectroscopy : B-O stretching (~1340 cm⁻¹) and O-H (boronic acid hydroxyl, ~3200 cm⁻¹) bands confirm functional groups.

- Mass Spectrometry : HRMS validates the molecular ion peak (m/z 271.96) and isotopic pattern (Br and B contribute characteristic isotopic signatures).

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, F) influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Answer: The bromine and fluorine substituents significantly enhance the electrophilicity of the boronic acid by withdrawing electron density from the aromatic ring. This increases its reactivity in Suzuki-Miyaura couplings by stabilizing the transition state during transmetallation. However, steric hindrance from the tetrafluorinated scaffold may slow reaction kinetics compared to less halogenated analogs. Researchers should optimize reaction conditions (e.g., higher Pd catalyst loading, elevated temperatures) to counteract steric effects. Comparative kinetic studies with non-fluorinated analogs are recommended to quantify substituent impacts .

Q. What are the stability challenges of this compound under storage conditions, and how can degradation be mitigated?

Answer: Boronic acids are prone to hydrolysis and protodeboronation. For this compound, the electron-withdrawing fluorine substituents stabilize the boronic acid group against hydrolysis but may increase sensitivity to light or thermal decomposition. Recommended storage conditions include:

- Temperature : -20°C in a desiccator under inert atmosphere (argon/nitrogen).

- Solvent : Dissolve in dry THF or DMF for long-term storage to minimize moisture exposure.

- Monitoring : Regular NMR analysis (disappearance of B-OH signals or new peaks indicating degradation) ensures stability. If decomposition occurs, column chromatography or recrystallization in anhydrous acetone can restore purity .

Q. How can researchers resolve contradictions in reported yields for reactions involving this compound?

Answer: Yield discrepancies often arise from variations in:

- Substrate Purity : Trace moisture or residual solvents (e.g., THF) can deactivate Pd catalysts. Use Karl Fischer titration to confirm anhydrous conditions.

- Catalyst System : Screen Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) to identify optimal combinations.

- Reaction Solvent : Polar aprotic solvents (DME, DMF) enhance solubility but may compete with boron coordination. Solvent-free microwave-assisted methods can improve yields.

Systematic Design of Experiments (DoE) frameworks, such as factorial designs, help isolate critical variables and reconcile conflicting data .

Q. What are the synthetic routes to this compound, and what intermediates are pivotal?

Answer: A common synthesis involves:

Halogenation : Bromination of 2,3,5,6-tetrafluorophenol using Br₂ or NBS.

Borylation : Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dba)₂) and KOAc.

Key intermediates include 4-bromo-2,3,5,6-tetrafluorobenzene and the pinacol boronate ester. The final hydrolysis step (acidic or basic conditions) yields the boronic acid. Purity is confirmed via melting point analysis (lit. mp ~263–265°C for fluorophenylboronic analogs) .

Q. How do steric and electronic effects of the tetrafluorinated scaffold influence regioselectivity in cross-coupling reactions?

Answer: The tetrafluorinated ring imposes steric constraints that favor coupling at the para position relative to the boronic acid group. Electron-withdrawing fluorine atoms increase the electrophilicity of the boron center, accelerating transmetallation but potentially reducing selectivity. Computational studies (DFT) can map charge distribution and predict regioselectivity trends. Experimental validation via competitive coupling with meta-substituted partners is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.